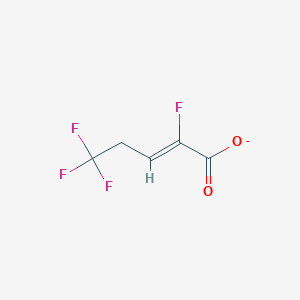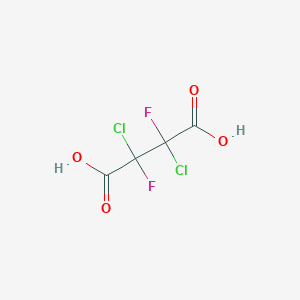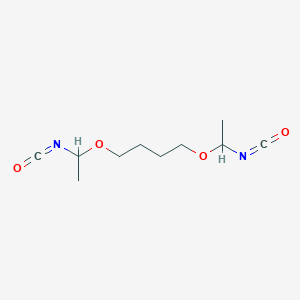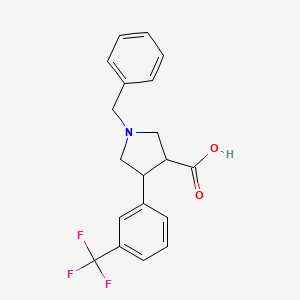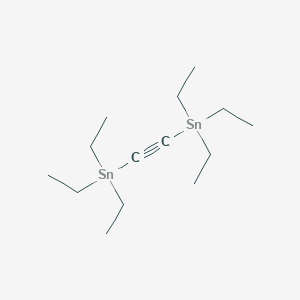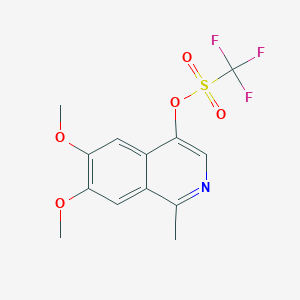
6,7-Dimethoxy-1-methylisoquinolin-4-YL trifluoromethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dimethoxy-1-methylisoquinolin-4-YL trifluoromethanesulfonate is a chemical compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-1-methylisoquinolin-4-YL trifluoromethanesulfonate typically involves the reaction of 6,7-dimethoxy-1-methylisoquinoline with trifluoromethanesulfonic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a suitable solvent like dichloromethane or chloroform. The reaction temperature is usually maintained at low to moderate levels to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems for precise control of reaction parameters.
化学反应分析
Types of Reactions
6,7-Dimethoxy-1-methylisoquinolin-4-YL trifluoromethanesulfonate can undergo various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of tetrahydroisoquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products are isoquinoline derivatives with different substituents replacing the trifluoromethanesulfonate group.
Oxidation Reactions: The major products are oxidized isoquinoline derivatives.
Reduction Reactions: The major products are tetrahydroisoquinoline derivatives.
科学研究应用
6,7-Dimethoxy-1-methylisoquinolin-4-YL trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 6,7-Dimethoxy-1-methylisoquinolin-4-YL trifluoromethanesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with key signaling molecules and pathways.
相似化合物的比较
Similar Compounds
- 6,7-Dimethoxy-1-methylisoquinoline
- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline
- 6,7-Dimethoxy-1-methyl-4-isoquinolinol
Uniqueness
6,7-Dimethoxy-1-methylisoquinolin-4-YL trifluoromethanesulfonate is unique due to the presence of the trifluoromethanesulfonate group, which imparts distinct chemical properties. This group enhances the compound’s reactivity and makes it a valuable intermediate for various synthetic applications. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds.
属性
CAS 编号 |
949139-76-8 |
|---|---|
分子式 |
C13H12F3NO5S |
分子量 |
351.30 g/mol |
IUPAC 名称 |
(6,7-dimethoxy-1-methylisoquinolin-4-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C13H12F3NO5S/c1-7-8-4-10(20-2)11(21-3)5-9(8)12(6-17-7)22-23(18,19)13(14,15)16/h4-6H,1-3H3 |
InChI 键 |
NUNLRCZBQDGQNU-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC=C(C2=CC(=C(C=C12)OC)OC)OS(=O)(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


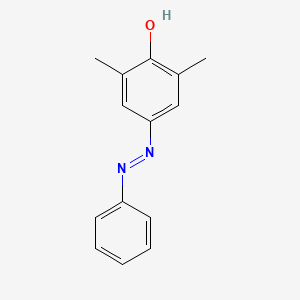
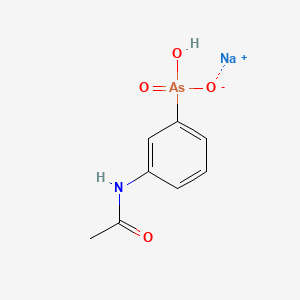
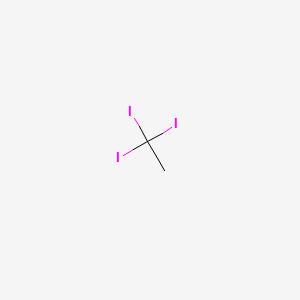
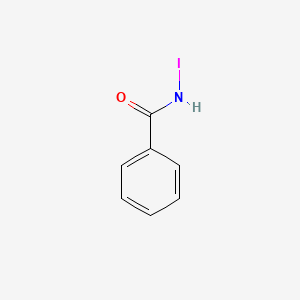
![N-(3-((4aS,5S,7aS)-2-amino-5-(trifluoromethyl)-4a,5,7,7a-tetrahydro-4H-furo[3,4-d][1,3]thiazin-7a-yl)-4-fluorophenyl)-5-(difluoromethyl)pyrazine-2-carboxamide](/img/structure/B14751604.png)
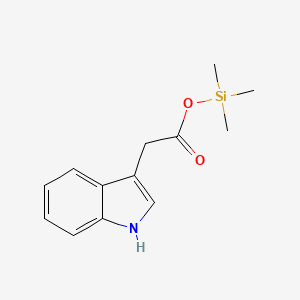
![2-Amino-4,8-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6h)-one](/img/structure/B14751625.png)
